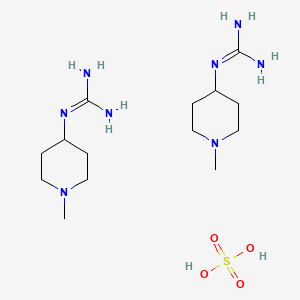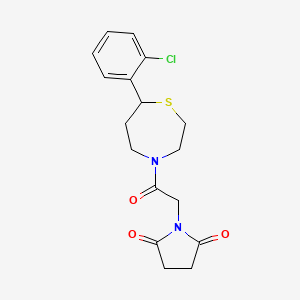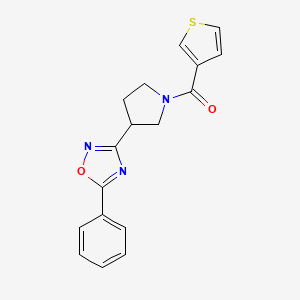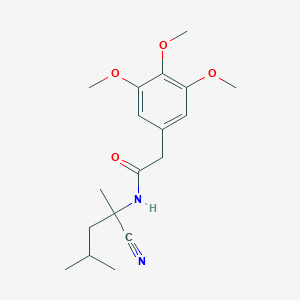![molecular formula C19H17NO4 B2424111 4-[(2H-クロメン-3-イルカルボニル)アミノ]安息香酸エチル CAS No. 887346-05-6](/img/structure/B2424111.png)
4-[(2H-クロメン-3-イルカルボニル)アミノ]安息香酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate is a synthetic organic compound with the molecular formula C19H17NO4 and a molecular weight of 323.348 g/mol. This compound features a chromenylcarbonyl group attached to an aminobenzoate ester, making it a member of the chromene family. Chromenes are known for their diverse biological activities and applications in medicinal chemistry.
科学的研究の応用
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 3-formylchromone in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form chromone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
作用機序
The mechanism of action of ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors involved in oxidative stress and inflammation. The compound can inhibit the activity of certain enzymes, leading to reduced production of reactive oxygen species (ROS) and inflammatory mediators .
類似化合物との比較
Ethyl 4-[(2H-chromen-3-ylcarbonyl)amino]benzoate can be compared with other chromene derivatives such as:
Coumarin: Known for its anticoagulant properties.
Chromone: Studied for its anti-inflammatory and anticancer activities.
Flavone: Investigated for its antioxidant and antimicrobial properties.
特性
IUPAC Name |
ethyl 4-(2H-chromene-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19(22)13-7-9-16(10-8-13)20-18(21)15-11-14-5-3-4-6-17(14)24-12-15/h3-11H,2,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQILMLLDZCAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2424031.png)



![Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2424039.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2424040.png)
![2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2424041.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424042.png)

![2-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2424045.png)
![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2424046.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2424051.png)
